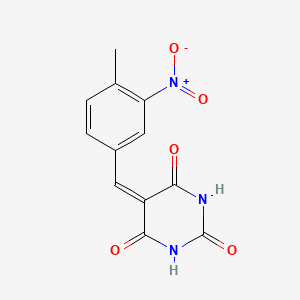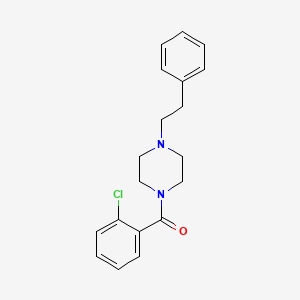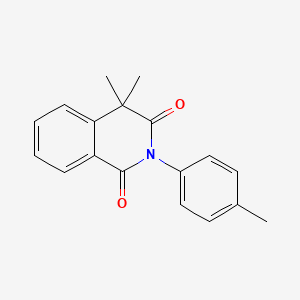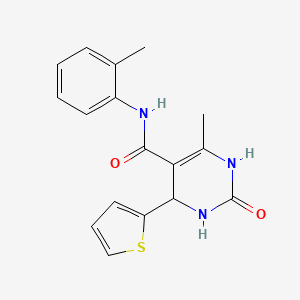![molecular formula C26H22O5 B4886301 [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate](/img/structure/B4886301.png)
[6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate
Vue d'ensemble
Description
[6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate is a complex organic compound belonging to the class of chromen derivatives. This compound features a chromen core with various substituents, including ethyl, methyl, phenylphenoxy, and acetate groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Substitution Reactions:
Phenylphenoxy Group Addition: The phenylphenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Acetylation: The final step involves the acetylation of the chromen derivative using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen core, converting it to a hydroxyl group.
Substitution: The phenylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chromen core is known to interact with various biological targets, providing insights into enzyme mechanisms and cellular processes.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The chromen core is a common scaffold in drug design, and modifications of this compound can lead to the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate involves its interaction with specific molecular targets. The chromen core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, the phenylphenoxy group can enhance binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Dichloroaniline
Uniqueness
Compared to similar compounds, [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate stands out due to its unique combination of substituents. The presence of both ethyl and methyl groups, along with the phenylphenoxy and acetate groups, provides a distinct chemical profile. This uniqueness allows for specific interactions with biological targets and diverse chemical reactivity, making it a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
[6-ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-4-18-14-22-24(15-23(18)30-17(3)27)29-16(2)26(25(22)28)31-21-12-10-20(11-13-21)19-8-6-5-7-9-19/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRCMGSBTWBMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4886228.png)
![3,4-dichloro-N-({5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4886230.png)
![2-{[(3,4-Dichlorophenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4886242.png)
![4-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-biphenylamine](/img/structure/B4886250.png)
![3-methoxy-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4886269.png)

![Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4886283.png)
![N~1~-(4-bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4886287.png)
![2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B4886294.png)

![7-fluoro-N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4886312.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4886339.png)

